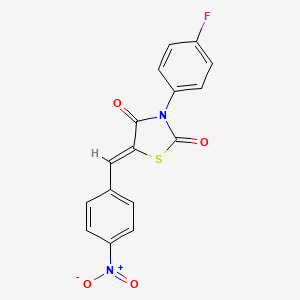

(Z)-3-(4-fluorophenyl)-5-(4-nitrobenzylidene)thiazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

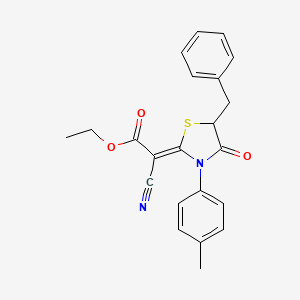

(Z)-3-(4-fluorophenyl)-5-(4-nitrobenzylidene)thiazolidine-2,4-dione is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly known as FN-TZD and belongs to the thiazolidinedione family of compounds.

Aplicaciones Científicas De Investigación

Anticancer Activity

Synthesized derivatives of thiazolidine-2,4-dione have shown promising anticancer activities. One study highlighted the synthesis of N-substituted indole derivatives involving (Z)-5-(4-fluororobenzylidene)-thiazolidine-2,4-dione, which exhibited significant anticancer activity against the MCF-7 human breast cancer cell line. The presence of a nitro group, a strong electron-withdrawing group, in these compounds was associated with enhanced topoisomerase-I enzyme inhibition, suggesting potential therapeutic applications in cancer treatment (Kumar & Sharma, 2022).

Antimicrobial and Antitubercular Properties

Another research focus is the antimicrobial and antitubercular properties of 4-thiazolidinone derivatives. Compounds synthesized from 2-amino-5-nitrothiazole, including those with the thiazolidine-2,4-dione backbone, were tested for their activity against selected bacteria, fungi, and Mycobacterium tuberculosis. These studies demonstrated the potential of thiazolidine-2,4-dione derivatives as antimicrobial and antitubercular agents, expanding their scientific applications beyond anticancer research (Samadhiya et al., 2014).

Corrosion Inhibition

Recent studies have also explored the use of thiazolidinediones as corrosion inhibitors for metals. For instance, (Z)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione and its derivatives were investigated for their effectiveness in protecting carbon steel against corrosion in acidic environments. These compounds demonstrated high efficiency, suggesting their potential application in corrosion protection strategies (Chaouiki et al., 2022).

Antidiabetic and Anti-hyperlipidemic Effects

Additionally, thiazolidine-2,4-diones have been studied for their antidiabetic and anti-hyperlipidemic effects. A novel series of these derivatives was investigated for their potential to act as anti-hyperglycemic and anti-hyperlipidemic agents, showing significant effects comparable to standard treatments like pioglitazone. These findings underscore the versatile therapeutic potential of thiazolidine-2,4-dione derivatives (Shrivastava et al., 2016).

Propiedades

IUPAC Name |

(5Z)-3-(4-fluorophenyl)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9FN2O4S/c17-11-3-7-12(8-4-11)18-15(20)14(24-16(18)21)9-10-1-5-13(6-2-10)19(22)23/h1-9H/b14-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGAHIJGFPDQALY-ZROIWOOFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=O)S2)C3=CC=C(C=C3)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-(4-fluorophenyl)-5-(4-nitrobenzylidene)thiazolidine-2,4-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2,2-dimethylpropanoyl)-3-[5-(ethylthio)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2995510.png)

![1-[5-(2-Oxopropylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea](/img/structure/B2995512.png)

![8-Fluoro-3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]quinoline](/img/structure/B2995515.png)

![N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]but-2-ynamide](/img/structure/B2995517.png)

![1-((4-Ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2995520.png)

![4-[1-(4-methoxyphenyl)-2-nitroethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one](/img/structure/B2995526.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2995528.png)

![N-cyclohexyl-2-[[2-oxo-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2995530.png)